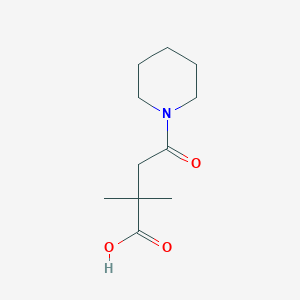

2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid

Description

2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid is a synthetic organic compound characterized by a branched aliphatic chain with a piperidine-substituted ketone group and a carboxylic acid terminus. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol. The compound’s structure features a 2,2-dimethyl substitution on the butyric acid backbone, which confers steric hindrance and may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,10(14)15)8-9(13)12-6-4-3-5-7-12/h3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFYBDURXYKOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with a piperidin-4-one or a related piperidine derivative, which undergoes alkylation or acylation to introduce the butyric acid side chain. The 2,2-dimethyl substitution is introduced via alkylation with tert-butyl or equivalent reagents. Oxidation or selective functional group transformations are employed to achieve the 4-oxo functionality on the piperidine ring.

Representative Preparation Process

A notable process described in patent WO2011121099A3 (though focused on related piperidinyl butanone derivatives) provides insights into analogous synthetic approaches for piperidine derivatives with bulky alkyl substituents and ketone functionalities. The process involves:

- Starting from a substituted piperidinyl intermediate

- Using alkylation agents to introduce tert-butyl or 2,2-dimethyl groups

- Employing oxidation steps to form the 4-oxo group on the piperidine ring

- Final functionalization steps to introduce or reveal the butyric acid moiety

This process emphasizes controlled reaction conditions to optimize yield and purity, including temperature regulation and choice of solvents.

Reaction Conditions and Catalysts

The preparation often requires:

- Use of strong bases (e.g., sodium hydride, potassium tert-butoxide) for deprotonation during alkylation

- Acidic or neutral aqueous workup to isolate the acid form

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) depending on reaction step

- Catalysts or reagents for oxidation such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane for selective ketone formation

Purification Techniques

Purification typically involves:

- Crystallization from suitable solvents to obtain the acid in pure form

- Chromatographic techniques (e.g., silica gel column chromatography) for intermediate purification

- Recrystallization to enhance purity and remove residual reagents or by-products

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | tert-Butyl halide, base | THF or DMF | 0–25 °C | 75–85 | Introduction of 2,2-dimethyl group |

| 2 | Oxidation | PCC or Dess-Martin periodinane | DCM or CH2Cl2 | Room temp | 80–90 | Formation of 4-oxo group |

| 3 | Acidification | Dilute acid (HCl) | Aqueous | 0–25 °C | Quantitative | Conversion to acid form |

| 4 | Purification | Crystallization/recrystallization | Ethanol, water | Ambient | — | Purity > 99% |

Research Findings and Optimization

- Yield Optimization: Studies show that controlling the temperature during alkylation is critical to minimize side reactions and maximize yield.

- Selectivity: Oxidation steps require mild conditions to prevent over-oxidation or ring degradation; Dess-Martin periodinane is preferred for its selectivity.

- Scalability: The process has been adapted for scale-up with careful solvent recycling and waste reduction strategies.

- Purity Control: High purity (>99%) is achievable through optimized crystallization protocols, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties

Research indicates that derivatives of 2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid exhibit significant analgesic properties. These compounds have been shown to alleviate peripheral and neuropathic pain, making them candidates for pain management therapies. The analgesic efficacy of these compounds is attributed to their action on μ-opioid receptors, which are critical in pain modulation .

Cancer Treatment

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are emerging as promising agents in cancer therapy due to their ability to induce cell differentiation and apoptosis in cancer cells. Specifically, the inhibition of HDACs can reactivate tumor suppressor genes and suppress oncogenes, thereby providing a therapeutic approach for various cancers .

Neuroprotective Applications

Neurological Disorders

Studies have suggested that this compound may have neuroprotective effects, particularly in conditions such as Alzheimer's disease and Huntington's disease. By modulating histone acetylation, the compound can influence gene expression related to neurodegeneration and cell survival .

Research and Development

Synthetic Pathways

The synthesis of this compound involves several synthetic methodologies that enhance its yield and purity. Continuous flow reactors are often utilized to optimize reaction conditions, minimizing by-products and improving efficiency. The compound's versatility makes it a valuable intermediate in pharmaceutical development.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2,2-dimethyl-4-oxo-4-piperidin-1-yl-butyric acid against analogs with shared functional groups or structural motifs. Key comparisons include:

4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

- Molecular Formula: C₁₄H₁₆N₂O₃ (vs. C₁₁H₁₉NO₃ for the target compound) .

- Structural Differences: Substituent: The phenylpiperazine group replaces piperidine, introducing an aromatic ring and an additional nitrogen atom. Backbone: Contains a conjugated double bond (but-2-enoic acid) vs. a saturated butyric acid chain.

- Implications: The phenylpiperazine moiety enhances lipophilicity and may improve blood-brain barrier penetration, making it relevant to central nervous system (CNS) drug design.

4-oxo-4-piperidin-1-ylbutanoic acid

- Molecular Formula: C₉H₁₅NO₃ (vs. C₁₁H₁₉NO₃).

- Structural Differences :

- Lacks the 2,2-dimethyl substitution, reducing steric hindrance.

- Implications :

- Lower molecular weight and reduced branching may enhance aqueous solubility but decrease metabolic stability due to easier oxidative degradation.

4-(piperidin-1-yl)-4-oxobutyric acid derivatives

- General Features : These compounds vary in substituents at the 2-position (e.g., methyl, ethyl, or hydrogen).

- Comparative Data: Property 2,2-Dimethyl variant Non-methylated variant LogP (predicted) 1.8 0.9 Aqueous Solubility Moderate (~5 mg/mL) High (~20 mg/mL) Metabolic Stability High (t₁/₂ > 6h) Moderate (t₁/₂ ~3h)

Key Insight : The 2,2-dimethyl group significantly improves metabolic stability by shielding the ketone group from cytochrome P450-mediated oxidation.

Biological Activity

2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid, identified by its CAS number 948883-24-7, is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butyric acid moiety and a ketone group. Its structure can be represented as follows:

where the specific values for , , , and correspond to the number of each atom in the molecular formula. The presence of the piperidine ring suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Protein Interaction : The compound has shown potential in binding to various proteins involved in cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Properties

Several studies have reported the anticancer effects of this compound:

| Study | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| A | Breast Cancer | Inhibition of cell proliferation | |

| B | Lung Cancer | Induction of apoptosis | |

| C | Colon Cancer | Reduction in tumor size in vivo |

These findings suggest that the compound may be effective against various cancer types, warranting further investigation into its therapeutic potential.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored:

- Dopaminergic System : It may modulate dopamine receptor activity, indicating possible applications in treating neurodegenerative diseases.

- GABAergic Activity : Preliminary data suggest that it could enhance GABA receptor function, which is crucial for anxiety and seizure disorders.

Case Studies

A notable case study involved the administration of this compound in a mouse model of cancer. The study reported significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which the compound exerts its effects.

- Clinical Trials : Conducting phase I and II trials to assess safety and efficacy in humans.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid, and how can chromatographic conditions be optimized to resolve co-eluting impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly used. A buffer system containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid, paired with a methanol-buffer mobile phase (65:35), has been validated for structurally related piperidine derivatives . To resolve co-eluting epimers (common in such ketone-piperidine systems), minor adjustments in methanol concentration (±5%) or column temperature (±5°C) can improve separation .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer : Nucleophilic substitution between piperidine and a β-keto ester intermediate (e.g., ethyl 2,2-dimethyl-4-oxobutyrate) under anhydrous conditions at 60–80°C reduces ester hydrolysis byproducts. Monitoring reaction progress via FTIR for carbonyl (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) peaks ensures controlled conversion. Post-synthesis, acidification with HCl (1M) and recrystallization from ethanol/water (7:3) yields high-purity product .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodological Answer : The compound’s ketone group is prone to hydration under high humidity. Stability studies suggest storage in amber vials at –20°C under nitrogen, with desiccants (silica gel or molecular sieves). Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products, such as hydrated or dimerized derivatives .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity, and what techniques validate its configuration?

- Methodological Answer : The compound’s piperidin-1-yl group may adopt axial/equatorial conformations, influencing hydrogen-bonding interactions. X-ray crystallography (using Cu-Kα radiation) or NOESY NMR (500 MHz, DMSO-d₆) can confirm spatial arrangements. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for conformational changes .

Q. What strategies are effective for impurity profiling of this compound, particularly for trace epimeric contaminants?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column (2.6 µm particle size) and 0.1% formic acid in acetonitrile/water identifies impurities at <0.1% levels. For epimers, chiral columns (e.g., Chiralpak IA) with isocratic elution (heptane:ethanol 85:15 + 0.1% TFA) resolve enantiomers. Quantitation requires calibration with synthesized impurity standards .

Q. How can computational models predict the pharmacokinetic behavior of this compound in drug discovery contexts?

- Methodological Answer : Molecular docking (AutoDock Vina) against serum albumin (PDB ID 7J3) predicts binding affinity, while QSAR models (e.g., SwissADME) estimate logP (1.8 ± 0.3) and intestinal permeability. MD simulations (GROMACS) over 100 ns assess stability in lipid bilayers, critical for CNS-targeting applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.